molecular formula C21H34O3 B163564 Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate CAS No. 73279-38-6

Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate

Cat. No.: B163564
CAS No.: 73279-38-6
M. Wt: 334.5 g/mol
InChI Key: RWLSHOXCJVZJMD-KPMWKZHNSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes . This is followed by the oxygenation of arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5 (S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5 (S)-HpETE) . This is then reduced by ubiquitous cellular peroxidases to form 5 (S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5 (S)-HETE) . Finally, 5 (S)-HETE is oxidized by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP+)-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .


Molecular Structure Analysis

The molecular structure of “Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate” is complex, with multiple double bonds and a hydroxy group. The presence of these functional groups contributes to its diverse applications in scientific research.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps, as described in the synthesis analysis section. These reactions involve the use of enzymes and other catalysts to facilitate the transformation of arachidonic acid into the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a concentration of 100 μg/mL in methanol: water (65:35), with an assay of 98% . It is typically stored at a temperature of -20°C .

Scientific Research Applications

Leukotriene Synthesis

Methyl (5 SR , 6 SR )-5-hydroxy-6-phenylselenyleicosa- cis,cis,cis -8,11,14-trienoate, a derivative of Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate, is used in the synthesis of leukotrienes, which are important in inflammatory responses. This compound undergoes oxidative deselenylation to produce different isomers, depending on the reaction conditions (Baldwin, Reed, & Thomas, 1981).

Cytochrome P450 Oxygenation

Cytochrome P450 can oxygenate polyunsaturated fatty acids, like this compound, to produce hydroxy and epoxy fatty acids. These oxygenation reactions are significant in various metabolic processes, especially in the liver and kidneys (Oliw, Bylund, & Herman, 1996).

Endocannabinoid Analogue Synthesis

Methyl-substituted arachidonic acid derivatives, related to this compound, serve as templates for developing endocannabinoid analogues. These analogues have shown high affinity for cannabinoid receptors, indicating potential therapeutic applications (Papahatjis et al., 2010).

5-Lipoxygenase Inhibitory Activities

Compounds like Methyl (6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoate exhibit inhibitory activities against 5-lipoxygenase, an enzyme involved in the formation of leukotrienes. This inhibition is crucial in regulating the formation of substances that contribute to anaphylaxis and other inflammatory responses (Arai et al., 1983).

Safety and Hazards

The safety data sheet for this compound indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

Given its diverse applications and potent activity in cell signaling, “Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate” is likely to continue to be a valuable tool in scientific research. Its role in stimulating human leukocytes suggests potential applications in the study of immune responses, inflammation, and related areas .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate can be achieved through a multi-step process involving the conversion of commercially available starting materials to the desired product.", "Starting Materials": [ "Methyl arachidonate", "Bromine", "Magnesium", "Ethylmagnesium bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Methyl arachidonate is reacted with bromine in the presence of magnesium to yield methyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate.", "The above product is then treated with ethylmagnesium bromide to form the corresponding Grignard reagent.", "This Grignard reagent is then reacted with methyl 5-oxopentanoate to yield methyl (5Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate.", "The above product is then reduced using sodium borohydride to yield the desired product, Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate.", "The product is then purified using a combination of acid-base extraction and column chromatography, using hydrochloric acid and sodium hydroxide to adjust the pH of the solution as needed.", "The final product is obtained as a white solid after recrystallization from a mixture of methanol and diethyl ether." ] }

73279-38-6

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1

InChI Key

RWLSHOXCJVZJMD-KPMWKZHNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O

SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O

Pictograms

Irritant

synonyms

(±)5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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